6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC13391193
Molecular Formula: C10H5Cl2NO3
Molecular Weight: 258.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5Cl2NO3 |
|---|---|
| Molecular Weight | 258.05 g/mol |
| IUPAC Name | 6,8-dichloro-4-oxo-1H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16) |
| Standard InChI Key | GCDMWZNNUSRHDI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl |
Introduction
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a synthetic organic compound featuring a quinoline structure. It is characterized by the presence of two chlorine atoms at the 6 and 8 positions, a ketone group at the 4 position, and a carboxylic acid functional group at the 2 position. The molecular formula of this compound is C10H5Cl2NO3, with a molecular weight of approximately 239.06 g/mol, although some sources report it as 258.06 g/mol, likely due to variations in calculation methods or rounding errors .
Biological Activities and Applications
This compound exhibits significant biological activities, particularly as an antibacterial and antifungal agent. Its potential applications in pharmaceuticals are being explored due to these properties. Interaction studies with biological macromolecules are crucial for understanding its therapeutic potential and safety profile.
Synthesis Methods
Several synthesis routes have been developed for 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. These methods often require careful control of reaction conditions to achieve optimal yields and purity. The synthesis typically involves multi-step reactions starting from appropriate quinoline precursors.
Comparison with Similar Compounds
Compounds with structural similarities to 6,8-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Contains fluorine instead of chlorine | Increased lipophilicity may enhance bioavailability |
| 7-Chloroquinoline derivatives | Varying substitutions on the quinoline ring | Different antibacterial spectra |
| 5-Nitroquinolone derivatives | Nitro group substitution | Enhanced antimicrobial potency |
These compounds exhibit unique properties that influence their biological activity and applications in medicinal chemistry.
Suppliers and Availability
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is available from several suppliers worldwide, including companies in India, Japan, and the United States. The CAS number for this compound is 134785-79-8 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume